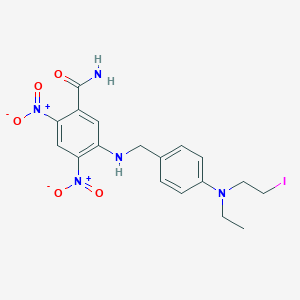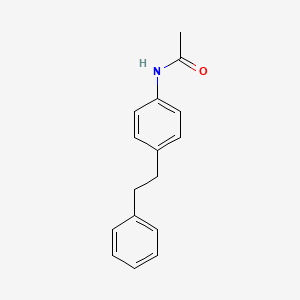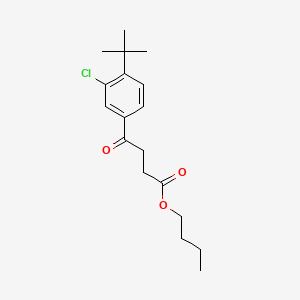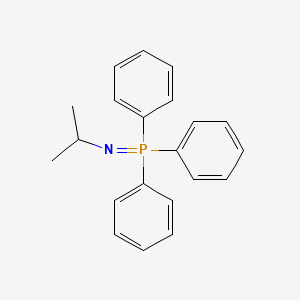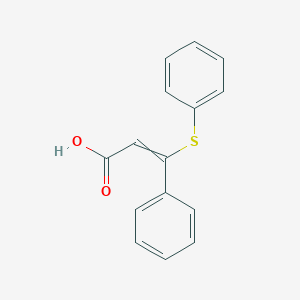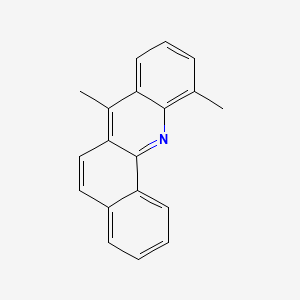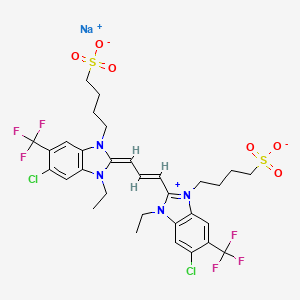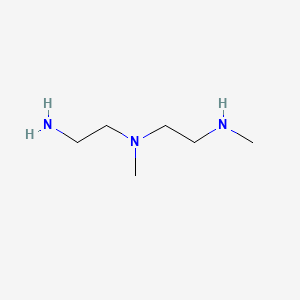
2-Naphthalenyl 2,2,4,4-tetramethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenyl 2,2,4,4-tetramethylpentanoate is an organic compound that combines the structural features of naphthalene and tetramethylpentanoate
Vorbereitungsmethoden
The synthesis of 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate typically involves esterification reactions. One common method is the reaction between 2-naphthol and 2,2,4,4-tetramethylpentanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
2-Naphthalenyl 2,2,4,4-tetramethylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenyl 2,2,4,4-tetramethylpentanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Wirkmechanismus
The mechanism of action of 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate include:
2,2,4,4-Tetramethylpentane: Known for its use as a solvent and in the study of thermophysical properties.
2,2,4-Trimethylpentane: Commonly used as a reference fuel in octane rating tests.
Eigenschaften
CAS-Nummer |
35231-92-6 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
naphthalen-2-yl 2,2,4,4-tetramethylpentanoate |
InChI |
InChI=1S/C19H24O2/c1-18(2,3)13-19(4,5)17(20)21-16-11-10-14-8-6-7-9-15(14)12-16/h6-12H,13H2,1-5H3 |
InChI-Schlüssel |
JZWQKDXTKLSUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


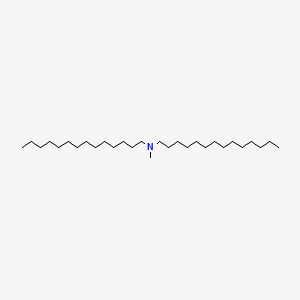
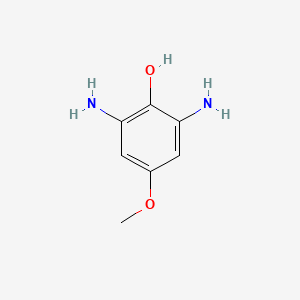
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)

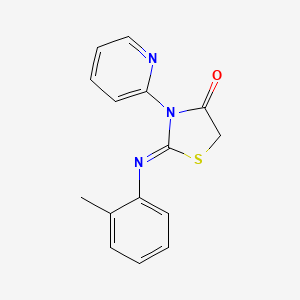
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
